Cas no 2227901-11-1 ((2R)-1-amino-4-(thiophen-3-yl)butan-2-ol)

(2R)-1-amino-4-(thiophen-3-yl)butan-2-ol structure
2227901-11-1 structure
Product name:(2R)-1-amino-4-(thiophen-3-yl)butan-2-ol
CAS No:2227901-11-1
MF:C8H13NOS
Molecular Weight:171.259920835495
CID:6258690
PubChem ID:165759727

(2R)-1-amino-4-(thiophen-3-yl)butan-2-ol 化学的及び物理的性質

名前と識別子

    • (2R)-1-amino-4-(thiophen-3-yl)butan-2-ol
    • EN300-1783605
    • 2227901-11-1
    • インチ: 1S/C8H13NOS/c9-5-8(10)2-1-7-3-4-11-6-7/h3-4,6,8,10H,1-2,5,9H2/t8-/m1/s1
    • InChIKey: LNCMJERPTUPMKF-MRVPVSSYSA-N
    • SMILES: S1C=CC(=C1)CC[C@H](CN)O

計算された属性

  • 精确分子量: 171.07178521g/mol
  • 同位素质量: 171.07178521g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 110
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.5Ų
  • XLogP3: 0.7

(2R)-1-amino-4-(thiophen-3-yl)butan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1783605-0.1g
(2R)-1-amino-4-(thiophen-3-yl)butan-2-ol
2227901-11-1
0.1g
$1660.0 2023-09-19
Enamine
EN300-1783605-5g
(2R)-1-amino-4-(thiophen-3-yl)butan-2-ol
2227901-11-1
5g
$5470.0 2023-09-19
Enamine
EN300-1783605-10.0g
(2R)-1-amino-4-(thiophen-3-yl)butan-2-ol
2227901-11-1
10g
$8110.0 2023-06-02
Enamine
EN300-1783605-2.5g
(2R)-1-amino-4-(thiophen-3-yl)butan-2-ol
2227901-11-1
2.5g
$3696.0 2023-09-19
Enamine
EN300-1783605-1.0g
(2R)-1-amino-4-(thiophen-3-yl)butan-2-ol
2227901-11-1
1g
$1887.0 2023-06-02
Enamine
EN300-1783605-0.25g
(2R)-1-amino-4-(thiophen-3-yl)butan-2-ol
2227901-11-1
0.25g
$1735.0 2023-09-19
Enamine
EN300-1783605-0.05g
(2R)-1-amino-4-(thiophen-3-yl)butan-2-ol
2227901-11-1
0.05g
$1584.0 2023-09-19
Enamine
EN300-1783605-0.5g
(2R)-1-amino-4-(thiophen-3-yl)butan-2-ol
2227901-11-1
0.5g
$1811.0 2023-09-19
Enamine
EN300-1783605-5.0g
(2R)-1-amino-4-(thiophen-3-yl)butan-2-ol
2227901-11-1
5g
$5470.0 2023-06-02
Enamine
EN300-1783605-10g
(2R)-1-amino-4-(thiophen-3-yl)butan-2-ol
2227901-11-1
10g
$8110.0 2023-09-19

(2R)-1-amino-4-(thiophen-3-yl)butan-2-ol 関連文献

(2R)-1-amino-4-(thiophen-3-yl)butan-2-olに関する追加情報

Introduction to (2R)-1-amino-4-(thiophen-3-yl)butan-2-ol (CAS No. 2227901-11-1)

(2R-1-amino-4-(thiophen-3-yl)butan-2-ol) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service Number (CAS No. 2227901-11-1), has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates a chiral center, which is critical for its biological activity and specificity.

The presence of a thiophene ring in the side chain enhances the compound's interaction with biological targets, making it a valuable scaffold for drug design. Thiophene derivatives are well-known for their role in various pharmacological applications, including antiviral, anti-inflammatory, and anticancer therapies. The specific configuration of (2R) indicates a stereochemical preference that can influence the compound's efficacy and selectivity in biological systems.

Recent advancements in medicinal chemistry have highlighted the importance of stereoselective synthesis in drug development. The synthesis of enantiomerically pure compounds like (2R-1-amino-4-(thiophen-3-yl)butan-2-ol) requires precise methodologies to ensure optimal biological activity. Techniques such as asymmetric catalysis and chiral auxiliary-assisted synthesis have been employed to achieve high enantiomeric purity, which is essential for minimizing side effects and maximizing therapeutic benefits.

Research studies have demonstrated that the combination of amino and hydroxyl functional groups in this compound can facilitate interactions with various biological receptors. These interactions are crucial for modulating physiological processes and treating diseases. For instance, studies have shown that analogs with similar structural motifs exhibit promising activities against enzymes involved in metabolic pathways relevant to neurological disorders.

The pharmacokinetic properties of (2R-1-amino-4-(thiophen-3-yl)butan-2-ol) are also of considerable interest. Its solubility, metabolic stability, and distribution profile can significantly impact its bioavailability and therapeutic efficacy. Computational modeling and experimental techniques have been utilized to predict and optimize these properties, ensuring that the compound behaves favorably in vivo.

In conclusion, (2R-1-amino-4-(thiophen-3-yl)butan-2-ol) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive molecule for developing new drugs. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play a crucial role in addressing unmet medical needs.

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